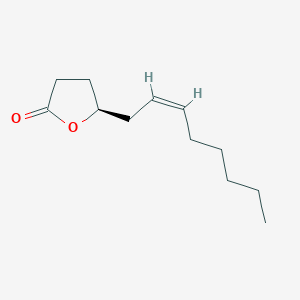![molecular formula C9H13N3OSi B3329868 2-(Trimethylsilyl)-1,2,4-triazolo[4,3-a]pyridin-3(2h)-one CAS No. 64125-42-4](/img/structure/B3329868.png)
2-(Trimethylsilyl)-1,2,4-triazolo[4,3-a]pyridin-3(2h)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Trimethylsilyl)-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one is a heterocyclic compound that features a triazole ring fused to a pyridine ring, with a trimethylsilyl group attached
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trimethylsilyl)-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with trimethylsilyl azide in the presence of a suitable catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
化学反应分析
Types of Reactions
2-(Trimethylsilyl)-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the triazole or pyridine rings.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups.
科学研究应用
2-(Trimethylsilyl)-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of materials with specific properties, such as luminescent materials and sensors.
作用机制
The mechanism of action of 2-(Trimethylsilyl)-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects.
相似化合物的比较
Similar Compounds
- 2-(Trimethylsilyl)pyridine
- 2-(Trimethylsilyl)ethynylpyridine
- 1,2,4-Triazolo[4,3-a]pyridine
Uniqueness
2-(Trimethylsilyl)-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one is unique due to the presence of both the triazole and pyridine rings, as well as the trimethylsilyl group. This combination of structural features imparts distinct chemical and physical properties, making it valuable for various applications. The trimethylsilyl group enhances the compound’s stability and reactivity, while the fused ring system provides a rigid and planar structure, which is beneficial for interactions with biological targets.
属性
CAS 编号 |
64125-42-4 |
|---|---|
分子式 |
C9H13N3OSi |
分子量 |
207.3 g/mol |
IUPAC 名称 |
2-trimethylsilyl-[1,2,4]triazolo[4,3-a]pyridin-3-one |
InChI |
InChI=1S/C9H13N3OSi/c1-14(2,3)12-9(13)11-7-5-4-6-8(11)10-12/h4-7H,1-3H3 |
InChI 键 |
RLXRLPSZNJLVPX-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)N1C(=O)N2C=CC=CC2=N1 |
手性 SMILES |
C[Si](C)(C)N1C(=O)N2C=CC=CC2=N1 |
规范 SMILES |
C[Si](C)(C)N1C(=O)N2C=CC=CC2=N1 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(4-Methoxyphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B3329801.png)
![2-[(4-Bromophenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B3329806.png)

![3-Chloro-1h-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B3329822.png)

![2-[(3,4-Dimethoxyphenyl)methylidene]-1-benzofuran-3(2H)-one](/img/structure/B3329836.png)







